hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione
CAS No.:
Cat. No.: VC17986916
Molecular Formula: C7H11NO3S
Molecular Weight: 189.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO3S |
|---|---|
| Molecular Weight | 189.23 g/mol |
| IUPAC Name | 1,1-dioxo-4,5,6,7-tetrahydro-3aH-[1,2]thiazolo[2,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C7H11NO3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h6H,1-5H2 |
| Standard InChI Key | WSOVXOYOGYNWOX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2C(C1)C(=O)CS2(=O)=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure comprises a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The trione group (–C(=O)–S(=O)₂–O–) introduces three ketone oxygen atoms, creating a polarizable electron-deficient region. The IUPAC name, 1,1-dioxo-4,5,6,7-tetrahydro-3aH- thiazolo[2,3-a]pyridin-3-one, reflects this arrangement .
Key structural identifiers include:
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InChIKey:
WSOVXOYOGYNWOX-UHFFFAOYSA-N -
Canonical SMILES:
C1CCN2C(C1)C(=O)CS2(=O)=O
The stereochemistry features one undefined stereocenter, as indicated by PubChem’s computed properties . This ambiguity may influence its reactivity and biological interactions.
Spectroscopic Identification
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions offer insights. The topological polar surface area (62.8 Ų) suggests moderate polarity, impacting solubility and membrane permeability . The absence of rotatable bonds () implies conformational rigidity, a trait advantageous in drug design for reducing entropic penalties during target binding .
Synthesis and Manufacturing
Synthetic Pathways
Current literature lacks detailed protocols, but analogous heterocyclic syntheses suggest multi-step routes involving cyclization and oxidation. A plausible pathway could involve:
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Ring Formation: Condensation of a thioamide with a cyclic ketone to form the thiazole ring.
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Oxidation: Introduction of sulfone groups via peroxides or ozone.
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Lactamization: Cyclization to form the pyridine-trione moiety.
Reaction conditions (temperature, catalysts) must be optimized to prevent side products, given the compound’s sensitivity to steric and electronic factors.
Optimization Challenges
Key challenges include:
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Purity Control: Byproducts from incomplete oxidation or over-cyclization may require chromatography for removal.
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Yield Limitations: Multi-step reactions often suffer from cumulative yield losses; reported yields for similar compounds rarely exceed 40%.
Physicochemical Properties
Thermodynamic Stability
The compound exhibits moderate stability under standard conditions (), indicating balanced hydrophilicity and lipophilicity . Its hydrogen bond acceptor count (4) and donor count (0) suggest preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
| Property | Value |
|---|---|
| Molecular Weight | 189.23 g/mol |
| Topological Polar SA | 62.8 Ų |
| Heavy Atom Count | 12 |
| Complexity | 303 |
Table 1: Computed physicochemical properties .
Solubility and Reactivity
The trione group enhances electrophilicity, making the compound prone to nucleophilic attacks at the carbonyl carbons. Predicted aqueous solubility is low (), necessitating formulation aids for biomedical applications .
Comparative Analysis
Structural Analogues
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CID 102433971: Differs by one oxygen atom and exhibits higher lipophilicity () .
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CID 15044432: Features a differently positioned thiazole ring, altering electronic properties .
Functional Differences
The trione group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogues, potentially improving target selectivity in drug design .
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